molecular formula C18H18N4O4 B2886516 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide CAS No. 474009-37-5

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B2886516
CAS RN: 474009-37-5
M. Wt: 354.366
InChI Key: BGJCZCQNWVBJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds related to the specified chemical structure have been synthesized and characterized for various purposes. For instance, the synthesis and characterization of certain heterocycles containing nitrophenyl groups have been explored for their potential anticancer activity and antioxidant properties. These compounds, derived from cyclocondensation reactions, have shown promising results in these areas, underscoring the relevance of such chemical structures in medicinal chemistry (E. M. Sayed et al., 2021).

Anticancer Applications

Research has demonstrated the anticancer potential of compounds with structures similar to the one . The synthesis of quinoxaline derivatives has been investigated for their use as fluorescent whiteners for polyester fibers, indicating the versatility of such compounds in industrial applications as well as potential medicinal uses (D. W. Rangnekar & P. V. Tagdiwala, 1986). Moreover, thiazolidinone derivatives based on a similar quinoxaline structure have shown potent antibacterial and antifungal activities, which could lead to new treatments for infections (Shiv Kumar et al., 2012).

Antimicrobial Applications

Quinoxaline derivatives, including those with structures closely related to the query compound, have been synthesized with the aim of discovering new antibacterial and antifungal agents. These studies highlight the potential of such compounds in addressing the need for new antimicrobial treatments, with specific derivatives showing significant activity against various bacterial and fungal strains (Shiv Kumar et al., 2013).

Anti-Inflammatory and Analgesic Activities

The exploration of acetamide derivatives for their anti-inflammatory and analgesic properties is another area of interest. Research into substituted phenoxy acetamide derivatives has indicated potential applications in developing treatments for inflammation and pain, showcasing the therapeutic versatility of compounds within this chemical class (P. Rani et al., 2014).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-10-6-14-15(7-11(10)2)21-18(24)16(20-14)9-17(23)19-12-4-3-5-13(8-12)22(25)26/h3-8,16,20H,9H2,1-2H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJCZCQNWVBJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide

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